2-Ethylthioethanethiol

説明

Synthesis Analysis

The synthesis of 2-Ethylthioethanethiol and its derivatives involves various chemical routes and reactions. For example, ethyl 2′- or 3′-[2-(F-alkyl)ethylthio] alkanoates intermediates, which could be related to 2-Ethylthioethanethiol, are prepared by the condensation of ethyl bromoalkanoates with 2-(F-alkyl) ethanethiols. These esters serve as starting materials in the synthesis of new F-alkylated isocyanates through the Curtius method (Jouani et al., 1998).

Molecular Structure Analysis

The molecular structure of 2-Ethylthioethanethiol derivatives displays specific features that contribute to their reactivity and interactions. For instance, the crystal structure analysis of certain derivatives has provided insights into their molecular configurations and potential chemical behavior. These studies reveal the importance of molecular structure in determining the physical and chemical properties of the compounds (Kumar et al., 2016).

Chemical Reactions and Properties

2-Ethylthioethanethiol participates in various chemical reactions, leading to the formation of novel compounds and materials. These reactions can be influenced by the compound's structure, the presence of functional groups, and the reaction conditions. For example, the synthesis of ethylthioethylcyclopentadienyl organolanthanide complexes demonstrates the compound's ability to form complex structures with metal ions, highlighting its reactivity and utility in organometallic chemistry (Zhu et al., 2010).

科学的研究の応用

Protection in Peptide Synthesis : The 2-(p-nitrophenylthio)ethyl group, which is structurally related to 2-Ethylthioethanethiol, has been used for carboxyl-group protection in peptide synthesis. This group offers certain advantages and is selectively removed after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).

Stimulation of Ethylene Evolution : Ethrel, which contains a related structure to 2-Ethylthioethanethiol, has been shown to stimulate ethylene evolution and promote abscission in cotton plants. This response precedes abscission and is mediated by ethylene (Morgan, 1969).

Tissue Reactions : Studies on 2-chloroethanol, a compound with some similarity to 2-Ethylthioethanethiol, reveal its potential for tissue damage when in contact with certain tissues, such as ophthalmic and mucosal tissues. This highlights the importance of understanding the biological interactions of such chemicals (Guess, 1970).

Thymidine Analogue Synthesis : The 2-(phenylthio)ethyl group, related to 2-Ethylthioethanethiol, is proposed for temporarily masking the thymine residue in the synthesis of sugar-modified thymidine derivatives. This demonstrates the utility of such structures in nucleotide synthesis (D’Onofrio et al., 2006).

Toxicology Studies : 2-Chloroethanol, a related compound, has been studied for its toxicology and carcinogenesis, showing the importance of understanding the safety profiles of such chemicals (Ethylene Chlorohydrin, 1985).

Detection of Biothiols : A study on the detection of biothiols using a ratiometric fluorescent probe shows the relevance of similar chemical structures in biological sensing applications (Wang et al., 2017).

Antimicrobial Activity of Analogues : Research on the synthesis of certain 2-aminothiophene derivatives, structurally related to 2-Ethylthioethanethiol, and their evaluation for antimicrobial activity demonstrates the potential for such compounds in medicinal chemistry (Prasad et al., 2017).

Safety And Hazards

特性

IUPAC Name |

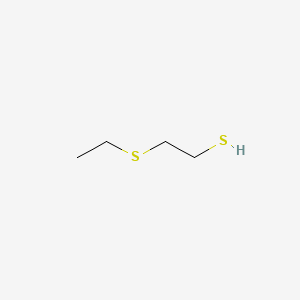

2-ethylsulfanylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-2-6-4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQVQZXLTJHEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181259 | |

| Record name | Ethanethiol, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylthioethanethiol | |

CAS RN |

26750-44-7 | |

| Record name | 2-(Ethylthio)ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26750-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid](/img/structure/B1204111.png)